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This guide provides a comprehensive overview of the theoretical framework for determining the

surface energies of orthorhombic barium silicide (BaSi₂), a promising earth-abundant material

for photovoltaic and thermoelectric applications. A detailed comparison of surface energies,

calculated using Density Functional Theory (DFT), is presented alongside the underlying

computational and relevant experimental protocols. Due to the limited availability of published

DFT surface energy values for a range of BaSi₂ facets, this guide uses elemental silicon (Si), a

material with a related crystal structure and extensive research, as a comparative benchmark

to illustrate the principles and typical results of such an analysis.

Introduction to BaSi₂ Surface Energy
Barium silicide (BaSi₂) is a semiconductor with a direct band gap of approximately 1.3 eV,

making it an ideal candidate for thin-film solar cell absorbers.[1] The efficiency and stability of

such devices are critically dependent on the quality of the BaSi₂ films, which in turn is governed

by the thermodynamics of its surfaces. The surface energy (γ) quantifies the excess energy at

the surface of a material compared to the bulk. It is a fundamental property that determines

crystal morphology, growth orientation, and stability.[2]

Experimentally, BaSi₂ films are often grown epitaxially with a (100) orientation.[3]

Understanding the surface energies of different crystallographic planes—such as (100), (110),

and (111)—is crucial for optimizing synthesis conditions to achieve desired film characteristics.
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Density Functional Theory (DFT) serves as a powerful predictive tool to calculate these

energies from first principles, offering insights that can guide experimental efforts.[4]

Computational and Experimental Protocols
The calculation of surface energy via DFT is a well-established methodology that involves

comparing the total energy of a finite slab of material to the energy of its bulk equivalent. The

process is executed through a series of precise computational steps.

Formalism: The surface energy (γ) is calculated using a slab model. A crystal supercell is

oriented to expose the desired (hkl) plane, and a vacuum layer is added to separate the slab

from its periodic images. The surface energy is then given by the formula:

γ = ( Eslab - n Ebulk ) / 2A

where:

Eslab is the total energy of the relaxed slab supercell.[5]

Ebulk is the per-atom total energy of the bulk material.[5]

n is the number of atoms in the slab supercell.[5]

A is the surface area of one side of the slab.[5]

The factor of 2 in the denominator accounts for the two surfaces created on the top and bottom

of the slab.

Typical Computational Parameters: All DFT calculations are typically performed using

simulation packages like the Vienna Ab-initio Simulation Package (VASP).[6]

Method: Projector Augmented Wave (PAW) method.[6]

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional.[6]

Plane-wave Cutoff Energy: A cutoff energy, for example 400 eV, is set for the plane-wave

basis set.[6]
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Slab Model: The slab should be thick enough to ensure the inner layers exhibit bulk-like

properties. A vacuum region of at least 15-20 Å is used to prevent interactions between

adjacent slabs.[7]

Relaxation: Atomic positions in the slab are relaxed until the forces on each atom are below

a certain tolerance, such as 0.01 eV/Å.[6]

Experimental synthesis provides the real-world context for DFT predictions. High-quality BaSi₂

films are essential for validating theoretical models and for device fabrication.

Molecular Beam Epitaxy (MBE): This technique involves the reactive deposition epitaxy

(RDE) of Barium (Ba) onto a hot silicon (Si) substrate, typically Si(111) or Si(001).[8] The

high vacuum environment allows for precise control over film growth, resulting in high-quality

epitaxial layers.[8]

Sputtering: Polycrystalline BaSi₂ films can be grown on substrates like glass by radio

frequency (RF) sputtering from a BaSi₂ target.[8] This method offers a higher deposition rate,

which is advantageous for industrial applications.[9] Subsequent high-temperature annealing

is often required to improve crystallinity.[10]

Characterization: After synthesis, the structural and morphological properties of the films are

investigated. X-ray Diffraction (XRD) is used to confirm the crystal structure and orientation,

while Scanning Electron Microscopy (SEM) is used to analyze the surface morphology and

identify any defects like cracks.[3][11]

Comparative Data: Surface Energies
While comprehensive DFT data for various BaSi₂ surfaces is not readily available in the

literature, the relative stability of different surfaces for elemental silicon provides an excellent

and relevant comparison. The lower the surface energy, the more stable the surface.
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Material
Surface Miller
Index (hkl)

Reconstructio
n

Surface
Energy (meV/
Å²)

Relative
Stability

Silicon (Si) (111) (2x1) 88.8 Highest

Silicon (Si) (001) c(4x2) 90.0 High

Silicon (Si) (113) (3x2)-AV 104.5 Medium

Silicon (Si) (110) (1x1) 109.5 Low

Table 1: A

comparative

summary of

calculated

surface energies

for various

reconstructions

of low-index

silicon surfaces.

[2] The data

illustrates that for

silicon, the (111)

and (001)

surfaces are the

most stable,

which aligns with

experimental

observations. A

similar hierarchy

of stability is

expected for

BaSi₂.

Workflow and Relationships
The logical flow of a DFT-based surface energy calculation can be visualized as a multi-step

process, starting from the bulk crystal structure and culminating in the final surface energy
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value.

Bulk Calculation

Slab Calculation

Final Calculation

1. Define Bulk
Crystal Structure

2. Optimize Bulk Geometry
& Calculate E_bulk

3. Cleave Bulk to
Create (hkl) Surface

7. Calculate Surface Energy γ
γ = (E_slab - n*E_bulk) / 2A

E_bulk

4. Add Vacuum Layer
to Create Supercell

5. Relax Atomic Positions
in Slab Model

6. Calculate Total
Energy E_slab

E_slab, n, A
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Workflow for DFT surface energy calculation.

Conclusion
The stability of surfaces is a paramount factor in the synthesis of high-quality barium silicide
thin films for advanced semiconductor devices. Density Functional Theory provides a robust

framework for predicting the surface energies of different crystallographic orientations, thereby

offering invaluable guidance for experimental design. While published data on a range of BaSi₂

surfaces remains an area for future research, the established methodologies, benchmarked

against well-studied materials like silicon, demonstrate the capability of DFT to identify the most

thermodynamically favorable surfaces. The preference for (100)-oriented growth in

experimental BaSi₂ films suggests a low surface energy for this facet, a hypothesis that future

DFT studies can rigorously confirm and quantify. Continued synergy between computational

modeling and experimental synthesis will accelerate the development of BaSi₂-based

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. my.eng.utah.edu [my.eng.utah.edu]

3. Low temperature synthesis of photoconductive BaSi 2 films via mechanochemically
assisted close-spaced evaporation - Materials Advances (RSC Publishing)
DOI:10.1039/D1MA00687H [pubs.rsc.org]

4. volga.eng.yale.edu [volga.eng.yale.edu]

5. docs.materialsproject.org [docs.materialsproject.org]

6. ims.sxu.edu.cn [ims.sxu.edu.cn]

7. researchgate.net [researchgate.net]

8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

9. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b13737294?utm_src=pdf-body
https://www.benchchem.com/product/b13737294?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/310994682_Exploring_the_potential_of_semiconducting_BaSi2_for_thin-film_solar_cell_applications
https://my.eng.utah.edu/~fliu/pdfs/Surf.Sci.588,61.pdf
https://pubs.rsc.org/en/content/articlehtml/2021/ma/d1ma00687h
https://pubs.rsc.org/en/content/articlehtml/2021/ma/d1ma00687h
https://pubs.rsc.org/en/content/articlehtml/2021/ma/d1ma00687h
https://volga.eng.yale.edu/sites/default/files/files/Thesis_Kevin_Garrity.pdf
https://docs.materialsproject.org/methodology/materials-methodology/surface-energies
http://ims.sxu.edu.cn/docs/2018-11/46720c53bf1f4225ab6c6a23ceca102a.pdf
https://www.researchgate.net/publication/319445773_A_DFT_Based_Method_for_Calculating_the_Surface_Energies_of_Asymmetric_MoP_Facets
https://tsukuba.repo.nii.ac.jp/record/48575/files/JPB_50-2.pdf
https://www.researchgate.net/publication/366242646_Structural_design_of_BaSi_2_solar_cells_with_a-SiC_electron-selective_transport_layers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13737294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Barium Disilicide for Photovoltaic Applications | TU Delft Repository [repository.tudelft.nl]

11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

To cite this document: BenchChem. [A Comparative Guide to Surface Energies of Barium
Silicide: A DFT Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13737294#dft-calculations-of-barium-silicide-surface-
energies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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